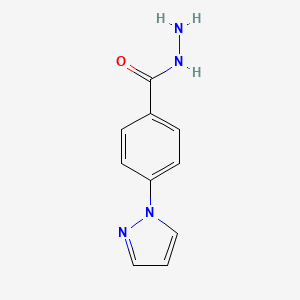

4-(1H-Pyrazol-1-yl)benzohydrazide

Description

Properties

IUPAC Name |

4-pyrazol-1-ylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-13-10(15)8-2-4-9(5-3-8)14-7-1-6-12-14/h1-7H,11H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUIZRKQKIZLDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1h Pyrazol 1 Yl Benzohydrazide and Its Analogues

Retrosynthetic Analysis of the 4-(1H-Pyrazol-1-yl)benzohydrazide Core Structure

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of organic molecules. It involves breaking down the target molecule into simpler, commercially available precursors through a series of logical disconnections. For this compound, the analysis reveals several viable synthetic routes.

The most logical disconnections for the target molecule are:

C-N Amide Bond Disconnection: The primary disconnection is at the amide bond of the hydrazide group. This simplifies the target molecule into two key synthons: an activated derivative of 4-(1H-pyrazol-1-yl)benzoic acid (such as an ester or acid chloride) and hydrazine. This is a common and highly effective strategy for preparing hydrazides.

Aryl C-N Bond Disconnection: A second disconnection can be made at the bond connecting the pyrazole (B372694) ring to the phenyl ring. This approach leads to a 4-hydrazinobenzohydrazide precursor and a suitable three-carbon synthon (like a 1,3-dicarbonyl compound) required to form the pyrazole ring.

Pyrazole Ring Disconnection (N-N and C-N Bonds): Following the principles of the Knorr pyrazole synthesis, the pyrazole ring itself can be disconnected. codyrosspittslab.com This route involves a precursor like 4-hydrazinobenzoic acid which can then react with a 1,3-dielectrophilic compound to form the heterocyclic ring. codyrosspittslab.combeilstein-journals.org The resulting acid is then converted to the target hydrazide.

These retrosynthetic pathways form the basis for the various synthetic methodologies discussed in the following sections.

Conventional Synthetic Routes for Pyrazole-Containing Benzohydrazides

Conventional synthesis relies on well-established, step-by-step reactions, often involving refluxing for extended periods to achieve the desired transformations.

The formation of the benzohydrazide (B10538) moiety is a critical step in the synthesis of the title compound. The most common method involves the condensation of a carboxylic acid ester with hydrazine hydrate. In a typical procedure, the corresponding methyl or ethyl benzoate derivative is refluxed with an excess of hydrazine hydrate in a suitable solvent, such as ethanol. chemicalbook.com This nucleophilic acyl substitution reaction efficiently converts the ester into the desired hydrazide.

For the synthesis of this compound, the precursor, methyl 4-(1H-pyrazol-1-yl)benzoate, is reacted with hydrazine hydrate. The reaction generally proceeds to completion after several hours of heating under reflux.

Table 1: Example of Hydrazide Formation via Condensation

| Reactant 1 | Reactant 2 | Solvent | Condition | Product |

|---|

The construction of the pyrazole ring is a cornerstone of synthesizing this class of compounds. The most widely used method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.orgnih.gov For molecules like this compound, this would involve starting with a substituted hydrazine, such as 4-hydrazinobenzoic acid.

Another powerful method for forming a substituted pyrazole ring is through the Vilsmeier-Haack reaction. chemmethod.comsemanticscholar.org This reaction typically involves treating a hydrazone with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as a formylating and cyclizing agent. nih.govhilarispublisher.com For instance, a hydrazone formed from 4-hydrazinobenzoic acid and a suitable ketone can be cyclized to yield a 4-formyl pyrazole derivative, which can then be further modified. semanticscholar.orgnih.gov

Table 2: Common Reagents for Pyrazole Ring Cyclization

| Method | Hydrazine Precursor | 1,3-Dielectrophile / Co-reagent | Resulting Structure |

|---|---|---|---|

| Knorr Synthesis | Phenylhydrazine derivative | 1,3-Diketone or β-Ketoester | Substituted Pyrazole |

The synthesis of this compound is inherently a multi-step process that combines several key transformations to build the final hybrid structure. A common synthetic sequence begins with the construction of the pyrazole-phenyl core, followed by the elaboration of the hydrazide functional group.

One established pathway involves the following steps:

Formation of a Hydrazone: 4-Hydrazinobenzoic acid is reacted with an appropriate ketone (e.g., 2-acetylnaphthalene) in a solvent like ethanol under reflux to form the corresponding hydrazone. nih.gov

Cyclization to Form the Pyrazole Ring: The resulting hydrazone is then treated with a Vilsmeier-Haack reagent (POCl₃/DMF) to induce cyclization and formylation, yielding a pyrazole-4-carbaldehyde derivative attached to the benzoic acid core. nih.gov

Esterification: The carboxylic acid group is converted to a methyl or ethyl ester to facilitate the subsequent reaction with hydrazine.

Hydrazinolysis: The ester is then refluxed with hydrazine hydrate to produce the final 4-(pyrazol-1-yl)benzohydrazide derivative. chemicalbook.com

This sequence allows for the controlled and systematic construction of the complex scaffold, ensuring high purity of the final product.

Advanced and Sustainable Synthetic Approaches

To overcome the limitations of conventional methods, such as long reaction times and sometimes moderate yields, advanced synthetic techniques have been developed. These methods are often more energy-efficient and align with the principles of green chemistry.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. heteroletters.org The use of microwave irradiation can dramatically reduce reaction times from hours to mere minutes, often leading to higher product yields and improved purity. nih.govdergipark.org.tr

Both the formation of the pyrazole ring and the conversion of esters to hydrazides can be significantly enhanced using microwave technology. japtronline.com For example, the condensation of hydrazones with Vilsmeier-Haack reagents to form pyrazoles can be completed in 5-10 minutes under microwave irradiation, compared to several hours of conventional heating. nih.govdergipark.org.tr Similarly, the synthesis of hydrazides from esters and hydrazine hydrate is also expedited, with reactions often reaching completion in minutes. japtronline.com

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis

| Reaction Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |

|---|---|---|---|

| Hydrazone Cyclization | 4–8 hours | 5–10 minutes | Often significant nih.gov |

The efficiency and speed of microwave-assisted protocols make them a highly attractive and sustainable alternative for the synthesis of this compound and its analogues. heteroletters.org

Solvent-Free and Green Chemistry Methodologies

The principles of green chemistry, which encourage the reduction or elimination of hazardous substances, have been increasingly applied to the synthesis of heterocyclic compounds like pyrazole derivatives. nih.govmdpi.com These approaches focus on developing efficient, high-yielding, and environmentally benign synthetic routes. nih.gov Methodologies such as the use of green solvents, recyclable catalysts, microwave or ultrasonic irradiation, and solvent-free conditions are central to these strategies. nih.govmdpi.comresearchgate.net

Solvent-free synthesis, in particular, offers significant advantages by minimizing waste, reducing costs, and simplifying work-up procedures. One-pot, multi-component reactions under solvent-free conditions have proven effective for synthesizing pyrazole scaffolds. For instance, the synthesis of pyranopyrazole derivatives has been achieved through a four-component reaction of benzaldehydes, ethyl acetoacetate, hydrazine hydrate, and malononitrile without any solvent. ias.ac.in This method can be facilitated by reusable Brønsted-acidic ionic liquids, leading to high yields and short reaction times. ias.ac.in

Microwave-assisted synthesis is another prominent green technique. The one-pot synthesis of pyrazolone (B3327878) derivatives has been accomplished by irradiating a mixture of ethyl acetoacetate, a phenylhydrazine derivative, and a benzaldehyde derivative in a domestic microwave oven without any solvent, yielding the product in as little as 10 minutes with high yields. nih.gov Grinding, a mechanochemical method, has also been employed. The synthesis of (Z)-4-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-1-phenylpyrazolin-5(4H)-one derivatives was achieved by simply grinding the respective pyrazole-carbaldehyde, pyrazolone, and the catalyst L-proline for 30 minutes, demonstrating a convenient and efficient solvent-free approach. tsijournals.com L-proline has also been used as a catalyst in aqueous ethanol, a greener solvent system, to produce various hydrazide derivatives. mdpi.com

| Methodology | Reactants | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Multi-component Reaction | Benzaldehyde, Ethyl acetoacetate, Hydrazine hydrate, Malononitrile | Acidic ionic liquid, Solvent-free, Room temperature | High yields, Short reaction times, Reusable catalyst, Easy work-up | ias.ac.in |

| Microwave-Assisted Synthesis | Ethyl acetoacetate, 3-Nitrophenylhydrazine, 3-Methoxy-4-ethoxy-benzaldehyde | Solvent-free, 420 W microwave irradiation for 10 min | Rapid reaction, High yield (83%), Simplified procedure | nih.gov |

| Grinding (Mechanochemistry) | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, Pyrazolones | L-proline, Solvent-free, Grinding for 30 min | Convenient, Environmentally friendly, Good yields | tsijournals.com |

| Aqueous Ethanol Synthesis | 2-Cyano-N'-(2-cyanoacetyl)acetohydrazide, Carbonyl compounds | L-proline, Aqueous ethanol (1:1), Reflux | Use of a green solvent system, Good yields | mdpi.com |

Derivatization Strategies for Structural Diversification of the this compound Framework

The this compound scaffold serves as a versatile starting point for extensive structural diversification, primarily through reactions involving the terminal hydrazide moiety (-CONHNH₂). This functional group readily undergoes condensation and cyclization reactions to generate a wide array of new heterocyclic derivatives.

A primary derivatization strategy is the formation of hydrazones, which are a class of Schiff bases. This is typically achieved through the acid-catalyzed condensation of the benzohydrazide with various aldehydes and ketones. derpharmachemica.comresearchgate.net For example, reacting this compound with substituted pyrazole-4-carbaldehydes yields N'-((1H-pyrazol-4-yl)methylene)benzohydrazide derivatives. derpharmachemica.comresearchgate.net This straightforward reaction allows for the introduction of diverse aromatic and heterocyclic substituents, significantly expanding the chemical space of the parent molecule. scielo.org.coekb.egnih.govnih.gov

Another key strategy involves the synthesis of pyrazole-based chalcones. Chalcones are typically formed via a Claisen-Schmidt condensation between a substituted acetophenone and an aldehyde. healthcare-bulletin.co.ukorientjchem.orgnih.gov While not a direct reaction of the hydrazide, pyrazole aldehydes can be condensed with various ketones to produce chalcone intermediates, which can then be further modified. nih.gov These chalcones serve as precursors for other heterocyclic systems.

The hydrazide group is also a key precursor for the synthesis of five-membered heterocycles like oxadiazoles and triazoles. For instance, treatment of 4-pyrrol-1-yl benzoic acid hydrazide, an analogue of the title compound, with carbon disulfide in the presence of potassium hydroxide, followed by acidification, leads to the formation of 5-substituted-2-thiol-1,3,4-oxadiazoles. nih.gov Similarly, the same hydrazide can be reacted with carbon disulfide and hydrazine hydrate to construct 5-substituted-4-amino-1,2,4-triazolin-3-thiones. nih.gov

Further diversification can be achieved by creating amide and ester linkages. The core pyrazole-benzoic acid structure can be coupled with amino acid esters to form N-benzoyl amino ester derivatives. scielo.org.mx This approach links the pyrazole framework to biologically relevant amino acid scaffolds, offering another avenue for structural and functional modification.

| Derivative Class | General Reaction | Reagents | Resulting Structure | Reference |

|---|---|---|---|---|

| Hydrazones (Schiff Bases) | Condensation | Substituted aldehydes or ketones (e.g., pyrazole-4-carbaldehydes) | N'-((Pyrazol-4-yl)methylene)-4-(1H-pyrazol-1-yl)benzohydrazide | derpharmachemica.comresearchgate.net |

| 1,3,4-Oxadiazoles | Cyclization | Carbon disulfide, Potassium hydroxide | 5-(4-(1H-Pyrazol-1-yl)phenyl)-1,3,4-oxadiazole-2-thiol | nih.gov |

| 1,2,4-Triazoles | Cyclization | Carbon disulfide, Hydrazine hydrate | 4-Amino-5-(4-(1H-pyrazol-1-yl)phenyl)-4H-1,2,4-triazole-3-thiol | nih.gov |

| Pyrroles | Paal-Knorr Synthesis | Hexane-2,5-dione | N'-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(1H-pyrazol-1-yl)benzamide | nih.gov |

| N-benzoyl Amino Esters | Amide Coupling | Amino acid esters, Coupling agents (e.g., EDAC) | 4-(1H-Pyrazol-1-yl)benzoyl-L-amino acid ethyl ester | scielo.org.mx |

Advanced Spectroscopic and Structural Characterization Techniques for 4 1h Pyrazol 1 Yl Benzohydrazide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-(1H-pyrazol-1-yl)benzohydrazide derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For this compound derivatives, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the pyrazole (B372694) ring, the benzene ring, and the hydrazide moiety.

Hydrazide Protons (-CONHNH₂): The protons of the hydrazide's amino group (NH) and amide group (NH) are typically observed as singlets in the downfield region of the spectrum, often above 9.70 ppm. nih.gov For instance, in some derivatives, these NH protons appear as distinct signals, such as a pair of doublets at 10.14 and 9.70 ppm or a singlet at 11.73 ppm. nih.govresearchgate.net The chemical shift of these protons can be influenced by the solvent and the presence of substituents.

Aromatic Protons: The protons on the pyrazole and benzene rings resonate in the aromatic region, typically between 7.0 and 9.1 ppm. researchgate.net The three protons of the unsubstituted pyrazole ring show distinct signals. The protons on the disubstituted benzene ring usually appear as two doublets, characteristic of a para-substituted pattern. For example, protons at positions C2 and C6 of the phenyl ring might appear as a doublet around 7.90 ppm. nih.gov

Substituent Protons: Any additional substituents on the pyrazole or phenyl rings will have their own characteristic proton signals. For example, methyl (CH₃) protons typically appear as a singlet in the upfield region, around 2.2-2.4 ppm. amazonaws.com

The coupling constants (J values) between adjacent protons provide valuable information about the substitution pattern on the aromatic rings.

Interactive Table: Representative ¹H NMR Chemical Shifts (δ) for this compound Derivatives

| Proton Type | Chemical Shift (δ, ppm) Range | Multiplicity | Reference |

| Hydrazide NH | 9.70 - 11.73 | Singlet / Doublet | nih.govresearchgate.net |

| Pyrazole-H | 7.6 - 9.1 | Singlet / Multiplet | researchgate.netrsc.org |

| Benzene-H | 7.1 - 8.4 | Doublet / Multiplet | nih.govresearchgate.netmdpi.com |

| Methyl-H (substituent) | ~ 2.2 - 2.4 | Singlet | amazonaws.com |

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environments.

Carbonyl Carbon (C=O): The carbon of the hydrazide's carbonyl group is highly deshielded and appears far downfield in the spectrum, typically in the range of 163 to 170 ppm. nih.govresearchgate.net

Aromatic Carbons: The carbons of the pyrazole and benzene rings resonate in the aromatic region, generally between 106 and 151 ppm. nih.govresearchgate.net The specific chemical shifts are sensitive to the electronic effects of substituents. For instance, carbons directly attached to the nitrogen atoms of the pyrazole ring or the carbonyl group of the benzohydrazide (B10538) moiety have distinct chemical shifts.

Substituent Carbons: Carbons from alkyl substituents, such as a methyl group, appear in the upfield region of the spectrum, typically below 30 ppm. amazonaws.com

Interactive Table: Representative ¹³C NMR Chemical Shifts (δ) for this compound Derivatives

| Carbon Type | Chemical Shift (δ, ppm) Range | Reference |

| Carbonyl (C=O) | 163 - 170 | nih.govresearchgate.net |

| Pyrazole C3 | ~ 149 | mdpi.com |

| Pyrazole C4 | ~ 96 | mdpi.com |

| Pyrazole C5 | ~ 127 | mdpi.com |

| Benzene Carbons | 113 - 151 | researchgate.netamazonaws.com |

| Methyl Carbon (substituent) | ~ 21.5 | amazonaws.com |

For more complex derivatives of this compound with multiple substituents or overlapping signals in one-dimensional spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish connectivity within spin systems, such as tracing the connections between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) and HETCOR (Heteronuclear Correlation): These techniques map correlations between protons and the carbons to which they are directly attached. This is crucial for the unambiguous assignment of both ¹H and ¹³C signals, ensuring that each proton signal is correctly matched to its corresponding carbon in the molecular structure.

These 2D methods are invaluable for confirming the precise substitution patterns and resolving structural ambiguities in novel or complex analogues.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm its structure.

N-H Stretching: The N-H stretching vibrations of the hydrazide group typically appear as one or two bands in the region of 3145-3300 cm⁻¹. researchgate.net

C=O Stretching (Amide I Band): A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is a prominent feature, usually found in the range of 1649-1662 cm⁻¹. researchgate.netresearchgate.net This is often referred to as the Amide I band.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the pyrazole ring and the C=C bonds in the aromatic rings appear in the 1500-1600 cm⁻¹ region. researchgate.netmdpi.com

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. mdpi.com

Interactive Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Intensity | Reference |

| Hydrazide (N-H) | Stretch | 3145 - 3300 | Medium | researchgate.net |

| Carbonyl (C=O) | Stretch | 1649 - 1662 | Strong | researchgate.netresearchgate.net |

| Aromatic (C=N / C=C) | Stretch | 1500 - 1601 | Medium-Strong | researchgate.netmdpi.com |

| Aromatic (C-H) | Stretch | > 3000 | Medium-Weak | mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound derivatives, it serves two primary purposes: determining the exact molecular weight and providing structural information through fragmentation patterns.

The mass spectrum typically shows a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which corresponds to the molecular weight of the compound. nih.govamazonaws.com For example, a derivative with the molecular formula C₂₃H₁₈ON₄ exhibited a molecular ion peak at m/z 366. researchgate.net High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high precision, which helps in confirming the molecular formula. rsc.org

Analysis of the fragmentation pattern can further corroborate the proposed structure. The molecule may break apart in a predictable manner upon ionization, yielding fragment ions that correspond to stable substructures, such as the pyrazole ring or the benzoyl moiety.

Interactive Table: Example Molecular Ion Peaks from Mass Spectrometry

| Molecular Formula | Ion Type | Observed m/z | Reference |

| C₁₆H₁₂N₄O | M⁺ | 274.05 | amazonaws.com |

| C₁₇H₁₄N₄ | M⁺ | 274.00 | amazonaws.com |

| C₂₃H₁₈ON₄ | M⁺ | 366 | researchgate.net |

| C₂₁H₁₆N₄O₂ | [M+H]⁺ | 396 | researchgate.net |

| C₂₀H₁₅ClN₄O | M⁺ | 400 | researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique that determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity, thereby verifying the molecular formula.

Interactive Table: Example Elemental Analysis Data for a Derivative (C₁₆H₁₂N₄O)

| Element | Calculated (%) | Found (%) | Reference |

| Carbon (C) | 69.55 | 69.47 | amazonaws.com |

| Hydrogen (H) | 4.38 | 4.37 | amazonaws.com |

| Nitrogen (N) | 20.28 | 20.34 | amazonaws.com |

X-ray Diffraction Studies for Solid-State Crystal Structure Determination

X-ray diffraction (XRD) is an indispensable analytical technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. For derivatives of this compound, single-crystal XRD studies provide precise information on bond lengths, bond angles, molecular conformation, and the intricate network of intermolecular interactions that govern the crystal packing in the solid state. These studies are fundamental to understanding the structure-property relationships within this class of compounds.

The solid-state architecture of these derivatives is stabilized by a variety of intermolecular interactions. Hydrogen bonds are particularly significant, often involving the hydrazide functional group and other suitable donor and acceptor atoms within the molecule or with solvent molecules. For example, in the crystal structure of 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid methanol solvate, the packing is stabilized by O—H⋯O, O—H⋯N, and C—H⋯O intermolecular hydrogen bonds. researchgate.net Similarly, in another complex pyrazole carboxamide derivative, an intermolecular N–H···O hydrogen bond occurs between the target molecule and a dimethylformamide solvent molecule. cardiff.ac.uk

Beyond classical hydrogen bonds, weaker interactions such as C–H···O, C–H···π, and π–π stacking interactions play a crucial role in the formation of the supramolecular assembly. nih.govcardiff.ac.uk In some structures, molecules are linked into specific motifs, such as inversion dimers or extended ribbons, through these interactions. researchgate.net The crystal packing of 4-halogenated-1H-pyrazoles, for example, shows the formation of distinct supramolecular motifs like trimers and catemers depending on the halogen substituent. mdpi.com

Detailed crystallographic data for representative pyrazole derivatives are summarized in the tables below, illustrating the key structural parameters determined by X-ray diffraction.

Crystallographic Data for Pyrazole Derivatives

The following table presents key crystallographic data for selected pyrazole-containing compounds, providing insight into their solid-state structures.

| Compound Name | Formula | Crystal System | Space Group | V (ų) | Z | R-factor | Ref. |

| Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate | C₁₃H₁₄N₂O₂ | Triclinic | P-1 | 625.54 | 2 | 0.067 | nih.gov |

| 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | C₂₂H₁₀Br₄N₄O₃S | Monoclinic | P2₁/c | 2806.9 | 4 | 0.0575 | cardiff.ac.uk |

| 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one | C₁₂H₁₁N₃OS | Monoclinic | P2₁/c | 1184.22 | 4 | 0.038 | nih.gov |

Selected Bond Lengths and Angles

Analysis of bond lengths and angles provides confirmation of the molecular structure. In pyrazole hydrazone derivatives, the bond lengths calculated via theoretical methods often show close agreement with experimental values obtained from X-ray diffraction. nih.gov For example, in one study, the experimentally observed bond lengths for C=O, O-C, and N-N bonds were 1.227(3) Å, 1.363(3) Å, and 1.383(3) Å, respectively, which closely matched the values predicted by Density Functional Theory (DFT) calculations. nih.gov

| Compound | Bond | Length (Å) | Bond | Angle (°) | Ref. |

| N'-(4-hydroxy-3-methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide derivative (L1) | C=O | 1.227(3) | - | - | nih.gov |

| N'-(4-hydroxy-3-methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide derivative (L1) | O-C | 1.363(3) | - | - | nih.gov |

| N'-(4-hydroxy-3-methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide derivative (L1) | N-N (pyrazole) | 1.383(3) | - | - | nih.gov |

| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivative | N-N (pyrazole) | 1.3634(18) | - | - | researchgate.net |

| 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one | S1···O1 (intramolecular) | 2.9797(10) | C10–C8–C2 | 127.48(11) | nih.gov |

Computational and Theoretical Investigations of 4 1h Pyrazol 1 Yl Benzohydrazide Architectures

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a ligand and its target protein, providing valuable information about binding affinities and modes.

Enzyme Active Site Binding Analysis

While direct molecular docking studies on 4-(1H-Pyrazol-1-yl)benzohydrazide are limited in published literature, extensive research on its derivatives provides significant insights into its potential enzyme inhibitory activities. Derivatives of this compound have been investigated as inhibitors of various enzymes, including dihydrofolate reductase (DHFR), enoyl-ACP reductase, and various protein kinases. nih.govresearchgate.net

For instance, a study on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(substituted acetyl)benzohydrazides, which share the benzohydrazide (B10538) core with the title compound, revealed binding interactions with both DHFR and enoyl-ACP reductase active sites. nih.govresearchgate.net The docking scores for these derivatives were found to be in a significant range, indicating a strong potential for enzyme inhibition. nih.gov The interactions typically involve hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme's active site. nih.gov

Similarly, other pyrazole (B372694) derivatives have been docked against protein kinases like VEGFR-2, Aurora A, and CDK2. nih.goveurasianjournals.com These studies have shown that the pyrazole moiety and the substituted phenyl ring play a crucial role in binding to the ATP-binding pocket of these kinases. nih.goveurasianjournals.com The binding energies observed in these studies suggest that pyrazole-based compounds can act as potent inhibitors of these enzymes. nih.goveurasianjournals.com

The following table summarizes representative docking scores of pyrazole derivatives against various enzymes, illustrating the potential of this class of compounds as enzyme inhibitors.

| Derivative Class | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues (Example) |

| Pyrrolyl benzohydrazides | Enoyl ACP Reductase (InhA) | -5.93 to -6.73 | TYR158, NAD+ |

| Pyrrolyl benzohydrazides | Dihydrofolate Reductase (DHFR) | - | ARG60, ARG32, GLN28 |

| Pyrazole-thiadiazoles | VEGFR-2 | -10.09 | CYS919, LYS868 |

| Pyrazole-thiadiazoles | Aurora A | -8.57 | ARG220, LYS162 |

| Pyrazole-thiadiazoles | CDK2 | -10.35 | LEU83, LYS33 |

Note: The data presented is for derivatives of this compound and not the compound itself.

Receptor Binding Site Analysis

The interaction of pyrazole derivatives with various receptors has also been a subject of computational studies. These investigations aim to understand how these compounds might modulate receptor function, which is critical for their development as therapeutic agents.

One area of focus has been the interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a key role in inflammatory signaling pathways. N-(1H-pyrazol-4-yl)carboxamide derivatives have been identified as inhibitors of IRAK4. jcsp.org.pk Molecular docking studies of these compounds have revealed that modifications to the core structure can lead to highly potent and selective inhibitors. jcsp.org.pk

Furthermore, pyrazole derivatives have been investigated for their binding to other receptors, including those involved in cancer and other diseases. hilarispublisher.com The pyrazole ring, often acting as a bioisostere for other functional groups, is crucial for establishing key interactions within the receptor's binding pocket. hilarispublisher.com

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. These simulations are crucial for assessing the stability of the interactions predicted by molecular docking and for understanding the conformational changes that may occur upon ligand binding.

The root-mean-square deviation (RMSD) of the protein and ligand atoms is often monitored during the simulation to assess stability. A stable RMSD profile suggests that the complex has reached equilibrium and that the binding mode is maintained. nih.gov Furthermore, MD simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These methods provide insights into molecular geometry, charge distribution, and reactivity, which are essential for understanding the behavior of this compound and its derivatives.

Density Functional Theory (DFT) Applications

DFT calculations have been widely applied to study the structural and electronic properties of pyrazole derivatives. nih.govnih.gov These calculations can be used to optimize the molecular geometry of the compound, providing accurate information about bond lengths, bond angles, and dihedral angles.

Moreover, DFT can be used to calculate various molecular properties, such as the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is valuable for predicting the types of interactions the molecule is likely to engage in.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. wikipedia.orgyoutube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable. FMO analysis of pyrazole derivatives has shown that the distribution of the HOMO and LUMO is often spread across the pyrazole and phenyl rings, indicating the importance of these moieties in the molecule's electronic properties. nih.govnih.gov

The following table presents a hypothetical example of HOMO-LUMO energy values for a pyrazole derivative, illustrating the type of data obtained from such calculations.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: This is a representative example; actual values would vary depending on the specific derivative and the computational method used.

In Silico Prediction Methodologies for Pharmacokinetic Parameters

The early assessment of pharmacokinetic properties, encompassing absorption, distribution, metabolism, and excretion (ADME), is a critical phase in the drug discovery pipeline. nih.gov In silico methodologies provide rapid and cost-effective means to predict these parameters, helping to prioritize compounds with favorable drug-like profiles. medium.com For compounds like this compound, various computational models and web-based tools are employed to forecast their pharmacokinetic behavior without the need for initial laboratory experiments. uff.brresearchgate.net

These predictive methods are broadly categorized into two main types: physicochemical property-based and structure-based models. Physicochemical predictions are often guided by established principles such as Lipinski's "Rule of Five," which assesses oral bioavailability based on properties like molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors. nih.govnih.gov Other rules, like Veber's rule, which considers the number of rotatable bonds and polar surface area (PSA), are also used to predict oral bioavailability. nih.gov

A variety of specialized software and web servers are available to perform these predictions. Tools like SwissADME and admetSAR are widely used to generate comprehensive ADME profiles. medium.comuff.br These platforms analyze a compound's 2D or 3D structure to estimate a wide range of pharmacokinetic endpoints. The methodologies involve complex algorithms that may incorporate quantitative structure-activity relationship (QSAR) models, machine learning, and data mining from extensive chemical databases. nih.govfrontiersin.org

The primary pharmacokinetic parameters evaluated through these in silico tools are summarized in the table below.

| Parameter Category | Specific Parameter Predicted | Significance in Pharmacokinetics |

| Absorption | Gastrointestinal (GI) Absorption | Predicts the likelihood of a compound being absorbed from the gut into the bloodstream. uff.br |

| Caco-2 Permeability | Models the permeability of the intestinal epithelial cell barrier. researchgate.net | |

| P-glycoprotein (P-gp) Substrate/Inhibitor | Identifies if the compound is likely to be removed from cells by efflux pumps, affecting bioavailability. uff.br | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Forecasts the ability of a compound to cross into the central nervous system. |

| Plasma Protein Binding (PPB) | Estimates the extent to which a compound binds to proteins in the blood, affecting its free concentration. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential drug-drug interactions by assessing inhibition of key metabolic enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). researchgate.net |

| Excretion | Renal Organic Cation Transporter (OCT2) Substrate | Predicts involvement in renal clearance pathways. |

| Toxicity | AMES Toxicity | Screens for potential mutagenicity. nih.gov |

| Hepatotoxicity | Assesses the risk of liver damage. |

These computational screening funnels are instrumental in the early stages of research, allowing for the filtration of large libraries of compounds to identify candidates, such as derivatives of this compound, that possess a higher probability of success in later developmental stages. nih.govpharmafocusasia.com

Conformational Analysis and Energy Minimization Studies

Conformational analysis and energy minimization are fundamental computational techniques used to understand the three-dimensional structure, stability, and reactivity of molecules like this compound. These studies are crucial as the biological activity of a compound is intrinsically linked to its specific 3D conformation that interacts with a biological target. frontiersin.org

The process begins with generating a 3D structure of the molecule. The core of the investigation involves exploring the molecule's potential energy surface to identify stable conformations, which correspond to energy minima. This exploration is often performed by systematically rotating the molecule's single bonds (dihedral angles) to generate various conformers. For a molecule like this compound, key rotatable bonds would include the one connecting the pyrazole ring to the phenyl ring and the bonds within the benzohydrazide moiety.

Energy Minimization is then applied to each generated conformer. This is an optimization process that adjusts the geometry of the molecule to find the arrangement of atoms with the lowest potential energy. nih.gov Various force fields, which are sets of parameters and equations used to calculate the potential energy of a system of atoms, can be employed for this purpose. Common force fields include the Tripos force field. nih.gov The total energy of the molecule is typically calculated as a sum of different energy components, as detailed in the table below.

| Energy Component | Description |

| Van der Waals Energy | Accounts for short-range attractive and repulsive forces between non-bonded atoms. nih.gov |

| Electrostatic Energy | Represents the energy arising from the interactions between atomic partial charges. nih.gov |

| Bond Stretching Energy | Energy required to stretch or compress a chemical bond from its equilibrium length. |

| Angle Bending Energy | Energy associated with deforming the angle between three bonded atoms. |

| Torsional Energy | Energy related to the rotation around a chemical bond. |

| Solvation Energy | The energy change associated with transferring a molecule from a vacuum to a solvent. This can be further divided into polar and nonpolar (e.g., Solvent Accessible Surface Area - SASA) contributions. nih.gov |

Theoretical studies on related benzohydrazide structures have utilized various levels of theory, such as Density Functional Theory (DFT) with functionals like B3LYP, and ab initio methods like MP2 and MP4(SDQ), to investigate their structures. researchgate.net Such studies have suggested that benzohydrazide molecules often exist in a near-planar structure with a cis conformation, where the amino group of the hydrazide eclipses the carbonyl bond. researchgate.net Furthermore, investigations into similar pyrazole derivatives have calculated the rotational barrier between different conformers, which can be in the range of 2.5-5.5 kcal/mol. nih.gov These analyses also characterize the non-covalent interactions, such as hydrogen bonds (e.g., N-H···N, C-H···O) and weaker interactions (e.g., C-H···π, H···H), that stabilize the crystal structure. nih.gov

By identifying the lowest energy conformers, these studies provide crucial insights into the most probable shapes the this compound molecule will adopt, which is essential for predicting its interaction with biological targets in subsequent molecular docking studies. nih.govmdpi.com

Pharmacological Profiling and Biological Evaluation of 4 1h Pyrazol 1 Yl Benzohydrazide Derivatives

Evaluation of Anticancer and Antiproliferative Activities

The anticancer potential of 4-(1H-Pyrazol-1-yl)benzohydrazide derivatives has been a significant area of investigation. Researchers have synthesized and evaluated numerous analogs for their ability to inhibit cancer cell growth and induce cell death.

The initial step in assessing the anticancer activity of these compounds involves in vitro screening against various human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) proliferation assay is a commonly employed method to determine the cytotoxic effects of these derivatives.

A series of novel 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone derivatives were synthesized and evaluated for their effects on the growth of A549 lung cancer cells. nih.gov The results indicated that all the tested compounds exhibited inhibitory effects on cell growth. nih.gov Notably, one derivative, (E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl) ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide (compound 3e), demonstrated the most potent growth inhibitory effect. nih.gov Further studies on similar derivatives confirmed these findings, with one compound showing an IC50 value of 0.28 μM against the A549 cell line. researchgate.net

In another study, pyrazole (B372694) derivatives designed as potential Epidermal Growth Factor Receptor (EGFR) kinase inhibitors were assessed for their antiproliferative activity against the MCF-7 breast cancer cell line. nih.gov Compound C5, identified as 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, showed significant antiproliferative activity with an IC50 of 0.08 μM, comparable to the positive control, erlotinib. nih.gov

Furthermore, a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, developed through bioisosteric replacement, exhibited potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2). nih.gov Compound 15 from this series displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines, with GI50 values ranging from 0.127 to 0.560 μM. nih.gov The evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives has also shown significant antiproliferative effects against various cancer cell lines, including MCF-7, B16-F10, and HCT-116. nih.gov

Table 1: In Vitro Anticancer Activity of this compound Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| (E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl) ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | A549 (Lung) | Potent growth inhibition | nih.gov |

| 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone | A549 (Lung) | 0.28 μM | researchgate.net |

| 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (C5) | MCF-7 (Breast) | 0.08 μM | nih.gov |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15) | Panel of 13 cell lines | 0.127-0.560 μM | nih.gov |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7, B16-F10, HCT-116 | Significant antiproliferative effects | nih.gov |

Beyond inhibiting proliferation, effective anticancer agents should ideally induce apoptosis, or programmed cell death, in cancer cells. Several derivatives of this compound have been investigated for this crucial activity.

The highly potent derivative, (E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl) ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide (compound 3e), was found to induce apoptosis in A549 lung cancer cells. nih.govresearchgate.net This indicates that its mechanism of action involves triggering the cell's self-destruction pathway.

Mechanistic studies on the CDK2 inhibitor, compound 15 (a N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative), revealed that it arrests the cell cycle at the S and G2/M phases in ovarian cancer cells. nih.gov Furthermore, this compound was shown to induce apoptosis, highlighting its potential as a therapeutic agent that can control cell division and promote cell death. nih.gov Research into 1,3,5-trisubstituted-1H-pyrazole derivatives has also focused on their ability to target apoptotic pathways, with some compounds showing potential for Bcl-2 inhibition, a key regulator of apoptosis. nih.gov

Assessment of Antimicrobial Potency

The rise of antibiotic-resistant pathogens has necessitated the search for new antimicrobial agents. Derivatives of this compound have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.

A variety of this compound derivatives have been synthesized and screened for their antibacterial properties against both Gram-positive and Gram-negative bacteria.

One study focused on N1-[2-(substitutedphenylamino)acetyl]-4-(1H-pyrrol-1-yl)-benzohydrazide derivatives, which were evaluated for their antibacterial activity. researchgate.net Another series of 4-pyrrol-1-yl benzoic acid hydrazide analogs also demonstrated potential as antibacterial agents. researchgate.net A collection of 4-4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives proved to be highly potent growth inhibitors of Gram-positive bacteria, exhibiting low minimum inhibitory concentrations (MIC). nih.gov

Furthermore, newly synthesized benzohydrazide (B10538) derivatives demonstrated remarkable antibacterial activity. researchgate.net The antimicrobial evaluation of 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives showed they were more effective against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa than Gram-positive bacteria. researchgate.net

Table 2: Antibacterial Activity of this compound Derivatives

| Compound/Derivative Class | Bacterial Strains | Activity | Reference |

|---|---|---|---|

| 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives | Gram-positive bacteria | Low MIC values | nih.gov |

| 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives | E. coli, P. aeruginosa | More effective against Gram-negative | researchgate.net |

| N1-[2-(substitutedphenylamino)acetyl]-4-(1H-pyrrol-1-yl)-benzohydrazide derivatives | Various bacteria | Antibacterial activity observed | researchgate.net |

| Benzohydrazide pyrazole derivatives | Tested microorganisms | Remarkable activity | researchgate.net |

In addition to their antibacterial effects, certain this compound derivatives have been evaluated for their antifungal potency.

A study on novel benzohydrazide derivatives reported that compounds 6b, 6c, and 6d demonstrated notable antifungal activities against the microorganisms tested. researchgate.net Similarly, a series of new pyrazoline and pyrazole derivatives were synthesized and tested for their antifungal activity, among other biological effects. nih.gov These findings suggest that the this compound scaffold can be a valuable template for the development of new antifungal drugs.

Investigation of Antitubercular Efficacy against Mycobacterium tuberculosis

Tuberculosis remains a major global health problem, and the emergence of drug-resistant strains of Mycobacterium tuberculosis highlights the urgent need for new antitubercular drugs. Derivatives of this compound have been a focus of such research.

Several studies have reported the synthesis and evaluation of these compounds for their activity against M. tuberculosis. N1-[2-(substitutedphenylamino)acetyl]-4-(1H-pyrrol-1-yl)-benzohydrazide derivatives were among those screened for their antitubercular potential. researchgate.net Another study found that 4-pyrrol-1-yl benzoic acid hydrazide analogs are a novel class of potential antitubercular agents. researchgate.net

More recently, pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids were investigated for their in vitro antituberculosis activity against the H37Rv strain, showing good to excellent activity. nih.gov Additionally, N-(2-(4-(1H-pyrrol-1-yl)phenoxy)acetyl)-N-substituted benzohydrazides underwent biological screening to assess their antitubercular activity. connectjournals.com

Table 3: Antitubercular Activity of this compound Derivatives

| Compound/Derivative Class | Strain | Activity | Reference |

|---|---|---|---|

| N1-[2-(substitutedphenylamino)acetyl]-4-(1H-pyrrol-1-yl)-benzohydrazide derivatives | M. tuberculosis | Antitubercular activity observed | researchgate.net |

| 4-pyrrol-1-yl benzoic acid hydrazide analogs | M. tuberculosis | Potential antitubercular agents | researchgate.net |

| Pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids | M. tuberculosis H37Rv | Good to excellent activity | nih.gov |

| N-(2-(4-(1H-pyrrol-1-yl)phenoxy)acetyl)-N-substituted benzohydrazides | M. tuberculosis | Antitubercular activity observed | connectjournals.com |

Compound Names

Anti-inflammatory Activity Assessment

Derivatives of this compound have demonstrated notable anti-inflammatory effects in various preclinical models. A common method for evaluating this activity is the carrageenan-induced paw edema test in rats, a standard model for acute inflammation. nih.govnih.govslideshare.net

In one study, a series of newly synthesized pyrazole derivatives were investigated for their anti-inflammatory properties. nih.gov Among the tested compounds, one derivative, referred to as K-3, was particularly effective in reducing formaldehyde-induced paw edema in rats. nih.gov At oral doses of 50, 100, and 200 mg/kg, K-3 inhibited edema by 48.9%, 68.7%, and 79.1%, respectively, three hours after administration. nih.gov This compound also showed significant inhibition in dextran-induced and carrageenan-induced paw edema models. nih.gov Specifically, in the carrageenan test, a 100 mg/kg dose of K-3 reduced the inflammatory response by 52.0% after four hours. nih.gov

Another study focused on pyrazole-hydrazone derivatives and their inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov Compounds 4a and 4b from this series exhibited potent COX-2 inhibitory activity, with IC50 values of 0.67µM and 0.58µM, respectively, which were better than the standard drug celecoxib (B62257) (IC50=0.87µM). nih.gov Furthermore, in an in vivo carrageenan-induced rat paw edema assay, compound 4f showed the highest anti-inflammatory activity, with an edema inhibition of 15-20% across all tested doses, comparable to celecoxib (15.7-17.5%). nih.gov

The unsubstituted pyrazole ring itself has been shown to possess anti-inflammatory properties in the carrageenan-induced mouse paw edema model. researchgate.net This inherent activity of the core pyrazole structure likely contributes to the efficacy of its derivatives. Research on coumarin-based pyrazolines also supports the anti-inflammatory potential of the pyrazole scaffold, with some compounds significantly reducing paw edema in a time-dependent manner. nih.gov

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives in Carrageenan-Induced Paw Edema Model

| Compound | Dose (mg/kg) | Edema Inhibition (%) | Time (hours) | Reference |

|---|---|---|---|---|

| K-3 | 100 | 52.0 | 4 | nih.gov |

| 4f | Not Specified | 15-20 | Not Specified | nih.gov |

| 6i | Not Specified | 42.41 | 5 | researchgate.net |

| Celecoxib | Not Specified | 15.7-17.5 | Not Specified | nih.gov |

Antileishmanial Activity Studies

Leishmaniasis is a parasitic disease for which new, effective treatments are urgently needed. nih.gov Pyrazole derivatives have emerged as a promising class of compounds in the search for novel antileishmanial agents. nih.govnih.gov

A series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives were synthesized and evaluated for their activity against Leishmania infantum and Leishmania amazonensis. nih.gov Several of these compounds demonstrated an active profile against the promastigote forms of both species, with some showing activity similar to the reference drug pentamidine (B1679287) but with lower cytotoxicity. nih.govnih.gov

In another study, hydrazine-coupled pyrazole derivatives were screened for their in vitro antileishmanial activity against Leishmania aethiopica promastigotes. nih.gov One compound, in particular, displayed potent antipromastigote activity with an IC50 value of 0.018 µg/mL, making it significantly more active than the standard drugs miltefosine (B1683995) and amphotericin B deoxycholate. nih.gov

Further research on pyrazole and pyrano[2,3-c]pyrazole derivatives against Leishmania major promastigotes revealed that the nature and position of substituents on the pyrazole scaffold significantly influence their antileishmanial activity. nih.gov For instance, the presence of a chlorine atom at certain positions on the pyrazole or phenyl ring was found to be favorable for the antileishmanial effect. nih.gov

Table 2: In Vitro Antileishmanial Activity of Pyrazole Derivatives

| Compound Series | Leishmania Species | Activity | Reference |

|---|---|---|---|

| 4-(1H-Pyrazol-1-yl)benzenesulfonamides | L. infantum, L. amazonensis | Active profile against promastigotes | nih.govnih.gov |

| Hydrazine-coupled pyrazoles | L. aethiopica | IC50 = 0.018 µg/mL for the most active compound | nih.gov |

| Pyrazole and pyrano[2,3-c]pyrazole derivatives | L. major | Structure-dependent activity against promastigotes | nih.gov |

Enzyme Inhibition Studies

The biological activities of this compound derivatives are often attributed to their ability to inhibit specific enzymes involved in various pathological processes.

Kinase Inhibition (e.g., Epidermal Growth Factor Receptor, Polo-like Kinase 1)

Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell growth and proliferation, and its abnormal function is linked to cancer. nih.gov Pyrazole derivatives have been identified as potent EGFR inhibitors. nih.govmdpi.com A series of new indeno[1,2-c]pyrazoles were synthesized and evaluated for their EGFR tyrosine kinase (TK) inhibitory activity. mdpi.com One compound in this series demonstrated an IC50 value of 17.58 µM against EGFR TK. mdpi.com Another study on pyrazole derivatives revealed a compound (4a) with an IC50 of 0.31 µM against EGFR, showing its potential as an antitumor agent. nih.gov

Polo-like kinase 1 (PLK1) is another key enzyme in cell cycle regulation, and its overexpression is associated with various cancers. nih.govnih.gov Researchers have designed and synthesized aminopyrimidinyl pyrazole analogs as PLK1 inhibitors. nih.gov Two of the synthesized compounds in this study showed good inhibitory activity (IC50 values). nih.gov The development of such inhibitors is a critical therapeutic strategy for proliferative diseases. nih.gov

Reductase Inhibition (e.g., Enoyl ACP Reductase, Dihydrofolate Reductase)

Dihydrofolate Reductase (DHFR) is an essential enzyme in the synthesis of DNA precursors, making it a target for antimicrobial and anticancer drugs. nih.govwikipedia.org Novel series of pyrazole analogues have been designed and shown to be potent DHFR inhibitors. nih.gov For instance, compounds bearing a benzenesulfonamide (B165840) moiety revealed excellent DHFR inhibition with IC50 values as low as 0.09 µM, which is more potent than the standard drug methotrexate (B535133) (IC50 = 0.14 µM). nih.gov Other pyrazolo[3,4-d]pyrimidine analogues have also demonstrated considerable DHFR inhibition at sub-micromolar concentrations. nih.gov

Information regarding the inhibition of Enoyl ACP Reductase by this compound derivatives was not found in the provided search results.

Phosphatase Inhibition (e.g., Alkaline Phosphatases)

Alkaline Phosphatases (ALPs) are a group of enzymes involved in various physiological processes, and their inhibitors are of therapeutic interest. nih.gov A series of pyrazole derivatives were designed and evaluated as inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). nih.gov These compounds exhibited potent TNAP inhibition, with IC50 values as low as 5 nM. nih.gov Another study on pyrazolo-oxothiazolidine derivatives identified compounds with significant ALP inhibitory activity. nih.govmdpi.com The most potent compound in this series displayed an IC50 value of 0.045 µM, which was 116-fold more active than the standard inhibitor. nih.govmdpi.com

Table 3: Enzyme Inhibitory Activity of Pyrazole Derivatives

| Enzyme Target | Compound Series/Type | Key Findings | Reference |

|---|---|---|---|

| EGFR TK | Indeno[1,2-c]pyrazoles | IC50 = 17.58 µM for the most potent compound | mdpi.com |

| EGFR | Pyrazole derivatives | IC50 = 0.31 µM for compound 4a | nih.gov |

| PLK1 | Aminopyrimidinyl pyrazole analogs | Good inhibitory activity (IC50 values) | nih.gov |

| DHFR | Pyrazole analogues with benzenesulfonamide | IC50 as low as 0.09 µM | nih.gov |

| TNAP | Pyrazole derivatives | IC50 as low as 5 nM | nih.gov |

| ALP | Pyrazolo-oxothiazolidines | IC50 = 0.045 µM for the most potent compound | nih.govmdpi.com |

Antioxidant Activity Evaluation

Many pyrazole derivatives have been shown to possess antioxidant properties, which are often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. niscpr.res.innih.gov

In a study evaluating a series of pyrazoline and pyrazole compounds, several were identified as potent ABTS radical scavengers. niscpr.res.in For instance, a thiophene-substituted pyrazoline showed potent ABTS radical scavenging activity. niscpr.res.in However, only one pyrazole derivative in that study showed moderate DPPH free-radical scavenging activity. niscpr.res.in

Another investigation of pyrazole-based sulfonamide derivatives found that one compound exhibited excellent antioxidant activity (92.64%) in the DPPH assay, comparable to the standard ascorbic acid (96.69%). nih.gov Other compounds in the series showed moderate activity. nih.gov The antioxidant potential of these compounds is often linked to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it.

Table 4: Antioxidant Activity of Pyrazole Derivatives

| Assay | Compound Series | Key Findings | Reference |

|---|---|---|---|

| ABTS | Pyrazoline and pyrazole derivatives | Several compounds identified as potent radical scavengers | niscpr.res.in |

| DPPH | Pyrazole-based sulfonamides | One compound with 92.64% activity (vs. 96.69% for ascorbic acid) | nih.gov |

Mechanistic Elucidation of Biological Activity for 4 1h Pyrazol 1 Yl Benzohydrazide Analogues

Identification of Molecular Targets and Pathways

Recent studies have identified several molecular targets for analogues of 4-(1H-pyrazol-1-yl)benzohydrazide, shedding light on the pathways through which they exert their biological effects. For instance, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides have been shown to act as dual inhibitors of enoyl-acyl carrier protein (ACP) reductase and dihydrofolate reductase (DHFR). nih.govresearchgate.net These enzymes are crucial for bacterial survival, with enoyl-ACP reductase being involved in fatty acid biosynthesis and DHFR playing a key role in nucleotide synthesis. nih.govresearchgate.net The dual-targeting ability of these compounds makes them promising candidates for the development of new antibacterial and antitubercular agents. nih.govresearchgate.net

In the context of antileishmanial activity, molecular modeling studies of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives have suggested that these compounds likely interact with a parasitic target. nih.gov While the specific target has not been definitively identified, the research indicates that electronic and lipophilic properties of the compounds are critical for this interaction. nih.gov

Furthermore, research into pyrazole-based inhibitors has implicated meprin α and meprin β as potential targets. nih.gov These metalloproteases are involved in various physiological and pathological processes, and their inhibition by pyrazole (B372694) derivatives highlights another avenue of therapeutic intervention. nih.gov The S1 and S1' pockets of these enzymes have been identified as likely binding sites for the aryl moieties of the pyrazole compounds. nih.gov

Some pyrazole derivatives have also been found to inhibit DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication. nih.gov This mode of action is particularly relevant for activity against Gram-negative bacteria. nih.gov Additionally, indole-substituted pyrazole derivatives have demonstrated potent inhibition of Staphylococcus aureus and Pseudomonas aeruginosa CSE (cysteine synthase), with IC₅₀ values around 1 μM. nih.gov

Biochemical Assays for Specific Enzyme or Receptor Modulation

To validate the identified molecular targets, a range of biochemical assays have been employed to assess the modulatory effects of this compound analogues on specific enzymes and receptors.

For the dual inhibitors of enoyl-ACP reductase and DHFR, in vitro inhibition assays confirmed their activity against these enzymes. nih.gov These assays typically measure the enzymatic activity in the presence of varying concentrations of the inhibitor to determine the IC₅₀ value, which represents the concentration required to inhibit 50% of the enzyme's activity.

In the case of meprin inhibitors, biochemical assays were used to determine the inhibitory potency (IC₅₀ values) and selectivity of the pyrazole-based compounds against meprin α and meprin β. nih.gov These assays revealed that certain derivatives act as potent pan-meprin inhibitors, while others exhibit high selectivity for meprin α over meprin β. nih.gov The off-target effects on other metalloproteases, such as matrix metalloproteinases (MMPs) and ADAMs (a disintegrin and metalloproteinase), were also evaluated to ensure the specificity of the inhibitors. nih.gov

For the antileishmanial 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives, cytotoxicity assays against murine peritoneal adherent cells were conducted to assess their safety profile. nih.gov These assays are crucial for determining the therapeutic index of the compounds, which is a measure of their selectivity for the parasitic target over host cells. nih.gov

Cellular Pathway Perturbation Analysis and Signaling Interventions

The effects of this compound analogues on cellular pathways and signaling have been investigated to understand their broader biological impact. For antibacterial agents, studies have focused on their ability to disrupt essential cellular processes in bacteria.

Flow cytometry analysis has been utilized to examine the integrity of the bacterial cell membrane after treatment with pyrazole derivatives. nih.gov For example, treatment of S. aureus with certain compounds led to a significant increase in propidium (B1200493) iodide (PI) staining, indicating compromised cell membrane integrity. nih.gov

The antibacterial activity of these compounds has also been evaluated against bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics. nih.gov Assays that measure the inhibition of biofilm formation and the eradication of pre-formed biofilms have demonstrated the efficacy of these compounds in combating this mode of bacterial growth. nih.gov

Furthermore, the antitubercular activity of 4-pyrrol-1-yl benzoic acid hydrazide analogues has been assessed against Mycobacterium tuberculosis H37Rv strain using the broth dilution assay method. nih.gov This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of the bacteria. researchgate.net

Ligand-Target Interaction Analysis through Biophysical Methods

Molecular docking and other biophysical methods have been instrumental in elucidating the interactions between this compound analogues and their molecular targets at the atomic level.

Molecular docking studies have been widely used to predict the binding modes of these compounds within the active sites of their target enzymes. For the dual inhibitors of enoyl-ACP reductase and DHFR, docking studies revealed binding interactions with the active sites of both enzymes, providing a rationale for their dual inhibitory activity. nih.gov Similarly, docking studies of meprin inhibitors have provided insights into how these compounds interact with the S1 and S1' pockets of the enzymes, with the aryl moieties of the pyrazole derivatives playing a key role in these interactions. nih.gov

For benzamide (B126) appended pyrazolone (B3327878) derivatives, molecular docking studies have been used to investigate their interaction with specific protein targets, such as the main protease (Mpro) of SARS-CoV-2 (PDB ID: 6LU7). walshmedicalmedia.com These studies have provided information on the binding energies, inhibition constants, and specific hydrogen bond interactions between the ligands and the protein's amino acid residues. walshmedicalmedia.com

Structure Activity Relationship Sar Studies and Rational Design of 4 1h Pyrazol 1 Yl Benzohydrazide Derivatives

Systematic Modification of the Pyrazole (B372694) Moiety and its Impact on Bioactivity

The pyrazole ring is a key pharmacophore in many biologically active compounds, and its modification can significantly influence therapeutic outcomes. mdpi.comnih.gov Structural alterations to the pyrazole moiety in analogues of 4-(1H-Pyrazol-1-yl)benzohydrazide can modulate factors such as binding affinity to biological targets, metabolic stability, and lipophilicity.

Key modifications to the pyrazole ring include:

Substitution at different positions: Introducing various substituents (e.g., methyl, trifluoromethyl, phenyl, halogen groups) at the C3, C4, and C5 positions of the pyrazole ring can alter its electronic and steric properties. For instance, in the development of pyrazole-based kinase inhibitors, substituting the pyrazole ring was found to be a critical step in enhancing potency. The addition of a methyl group to the pyrazole ring in one series of thieno[3,2-d]pyrimidin-4(3H)-one derivatives significantly improved inhibitory activity. mdpi.com

N-1 substitution: The hydrogen on the N-1 position of the pyrazole can be replaced with various alkyl or aryl groups. This can affect the molecule's ability to act as a hydrogen bond donor and can influence its orientation within a target's binding site.

Bioisosteric replacement: Replacing the pyrazole ring with other five-membered heterocycles, such as isoxazole or thiazole, can help determine the importance of the nitrogen atoms for biological activity. In the lead optimization of Aurora kinase inhibitors, replacing a benzene ring with a pyrazole fragment led to potent and less lipophilic compounds with better drug-like properties. mdpi.com

Exploration of Substituent Effects on the Benzohydrazide (B10538) Moiety and its Derivatives

The benzohydrazide portion of the molecule serves as another critical site for modification to fine-tune pharmacological activity. Substituents on the phenyl ring can exert profound electronic and steric effects, influencing everything from target binding to pharmacokinetic properties.

In studies of related N'-substituted benzylidene benzohydrazides, a clear SAR pattern emerged based on the nature and position of substituents on the phenyl ring. nih.gov Key findings include:

Electronic Effects: The presence of strong electron-withdrawing groups, such as a nitro group (NO2) at the para-position (4-position) of the phenyl ring, has been shown to significantly improve inhibitory activity against enzymes like α-glucosidase. nih.gov Conversely, electron-donating groups may have a different impact depending on the specific biological target.

Lipophilicity: The lipophilicity of the substituent can affect cell membrane permeability and binding affinity. Increased lipophilicity, as seen with chloro (Cl) substituents, has been observed to sometimes reduce potency, suggesting that an optimal balance of hydrophilic and lipophilic properties is necessary. nih.gov

Positional Isomerism: The position of the substituent on the phenyl ring is crucial. For example, in some series of benzohydrazide derivatives, a methoxy group at the para-position conferred better activity than when it was at the meta-position, indicating that the specific location influences how the molecule fits into a binding pocket. nih.gov

The hydrazide group (-CONHNH2) itself is a key functional element, capable of forming crucial hydrogen bonds with amino acid residues in target proteins. nih.gov

Table 1: Impact of Phenyl Ring Substituents on the Bioactivity of Benzohydrazide Analogs

| Substituent (at para-position) | Electronic Effect | General Impact on Activity (Example: α-glucosidase inhibition) |

|---|---|---|

| -NO₂ | Strong Electron-Withdrawing | Significant improvement in inhibitory activity nih.gov |

| -Cl | Electron-Withdrawing, Lipophilic | Lower activity compared to less lipophilic groups nih.gov |

| -OCH₃ | Electron-Donating | Moderate activity, highly position-dependent nih.gov |

| -H | Neutral (Unsubstituted) | Moderate activity, serves as a baseline for comparison nih.gov |

This table is illustrative, based on findings from related benzohydrazide derivatives.

Influence of Linker and Bridging Groups on Pharmacological Profile

While the parent compound this compound features a direct bond between the pyrazole nitrogen and the phenyl ring, the introduction of linker or bridging groups represents a common strategy in drug design to optimize activity. A linker can provide greater conformational flexibility, allowing the two key moieties to adopt an optimal orientation for binding to a biological target.

In a series of pyrazole sulfonamide inhibitors, replacing a rigid aromatic core with a flexible linker significantly improved selectivity. acs.org Introducing a linker between the pyrazole and benzohydrazide moieties could similarly:

Alter Spatial Orientation: A flexible alkyl or ether linker could allow the pyrazole and benzohydrazide rings to rotate and position themselves more effectively within a large or complex binding site.

Modify Physicochemical Properties: The nature of the linker can influence solubility, lipophilicity, and metabolic stability.

Introduce New Interaction Points: Functional groups within the linker (e.g., carbonyl, amine) could form additional hydrogen bonds or other interactions with the target, enhancing binding affinity.

The length and rigidity of the linker are critical parameters that must be optimized to achieve the desired pharmacological profile without introducing excessive molecular weight or undesirable pharmacokinetic properties.

Design Principles for Enhanced Potency, Selectivity, and Efficacy

Based on SAR studies of pyrazole and benzohydrazide derivatives, several key principles can be formulated for designing more potent, selective, and efficacious analogs of this compound.

Optimize Pyrazole Substitution: The pyrazole ring should be explored for substitutions that can enhance target-specific interactions. For example, adding small, lipophilic groups might improve binding in hydrophobic pockets, while groups capable of hydrogen bonding could anchor the molecule to the target protein. The pyrazole fragment is often preferred in drug design as it can lead to less lipophilic compounds with improved drug-like properties. mdpi.com

Fine-Tune Benzohydrazide Electronics: The electronic properties of the phenyl ring should be modulated to maximize activity. As seen in related compounds, strong electron-withdrawing groups at the para-position are often beneficial. nih.gov

Enhance Selectivity: To minimize off-target effects, modifications should be directed at exploiting differences between the target and related proteins. For instance, introducing a flexible linker can significantly improve selectivity by allowing the molecule to adapt to a unique binding pocket not present in other proteins. acs.org

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. dovepress.com For this compound derivatives, a pharmacophore model would typically include features such as:

Hydrogen bond donors (e.g., the N-H of the pyrazole and the hydrazide group).

Hydrogen bond acceptors (e.g., the carbonyl oxygen and the second pyrazole nitrogen).

Aromatic rings (the pyrazole and phenyl groups).

Hydrophobic centers.

This model can be generated based on the structure of a known active compound bound to its target or from a set of active molecules. nih.gov Once developed, the pharmacophore model serves as a 3D query for virtual screening of compound libraries to identify novel scaffolds with the desired features. dovepress.com

Lead optimization is the process of refining a promising lead compound to improve its drug-like properties. For this class of compounds, optimization strategies would involve:

Iterative Synthesis and Testing: Synthesizing new analogs based on the design principles and pharmacophore models, followed by biological evaluation to establish a robust SAR.

Improving DMPK Properties: Addressing potential liabilities in drug metabolism and pharmacokinetics (DMPK). This could involve "capping" metabolically labile groups, such as the sulfonamide in related pyrazole series, to improve blood-brain barrier penetration and metabolic stability. acs.org

Structure-Based Design: If the crystal structure of the biological target is known, molecular docking studies can be used to visualize how derivatives bind and to guide the design of new analogs with improved interactions. nih.gov

Through a combination of rational design, guided by SAR principles, and advanced computational methods, the this compound scaffold can be systematically optimized to produce drug candidates with enhanced therapeutic potential.

Future Perspectives and Research Directions for 4 1h Pyrazol 1 Yl Benzohydrazide

The landscape of drug discovery is in a constant state of evolution, with an increasing focus on developing therapeutic agents that are not only effective but also highly specific and safe. Within this context, 4-(1H-Pyrazol-1-yl)benzohydrazide has emerged as a scaffold of significant interest. Its derivatives have demonstrated a wide range of biological activities, making it a versatile platform for medicinal chemistry research. researchgate.net This section outlines the future perspectives and key research directions that could unlock the full therapeutic potential of this promising compound.

Q & A

Q. How are SHELX programs applied in refining complex crystal structures?

- Workflow :

Data Integration : Use SAINT/APEX3 for frame integration .

Structure Solution : SHELXD/SHELXS for phasing .

Refinement : SHELXL with constraints for H-atom placement (e.g., riding model for methyl groups) .

Data Contradictions and Resolutions

- Issue : Discrepancies in hydrogen-bonding motifs (e.g., R₂²(6) vs. R₂²(10)) in similar compounds.

- Issue : Varied biological activity for derivatives with minor structural changes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.